molecular formula C21H23NO5 B360269 (Z)-2-(2,4-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one CAS No. 903188-28-3

(Z)-2-(2,4-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one

Cat. No.: B360269
CAS No.: 903188-28-3
M. Wt: 369.4g/mol
InChI Key: FPUBCYJFVRCFNE-NVMNQCDNSA-N
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Description

Structural Elucidation and Molecular Characterization

This section systematically investigates the structural and molecular properties of the title compound through advanced analytical techniques. The analysis focuses on confirming the Z-configuration, resolving conformational stability, and validating molecular interactions.

X-ray Crystallographic Analysis of Z-Configuration and Conformational Stability

X-ray crystallography provides definitive evidence for the Z-configuration and molecular planarity. For analogous aurones, X-ray studies reveal a planar structure with the benzylidene group and benzofuran ring coplanar, confirming the Z-configuration. In the title compound, the 2,4-dimethoxybenzylidene moiety and the benzofuran core are expected to adopt a similar planar arrangement, stabilized by conjugation across the C=C bond.

Key observations from analogous aurones:

  • Planar geometry: Aurones exhibit a fully conjugated system, with the benzylidene group aligned in the same plane as the benzofuran ring.
  • Z-configuration confirmation: The X-ray structure of (Z)-2-p-methoxyphenylmethylenebenzofuran-3(2H)-one demonstrates that the Z-isomer is thermodynamically favored due to minimized steric strain.
  • Hydrogen bonding: Substituted hydroxyl groups (e.g., at C6) may engage in intramolecular hydrogen bonding, enhancing conformational stability.

Proposed structural features for the title compound:

Feature Description
Benzylidene group 2,4-Dimethoxy substitution at the benzylidene aromatic ring.
Benzofuran core 6-Hydroxy-4-methyl substitution; 7-((dimethylamino)methyl) side chain.
Conformational stability Planar geometry due to conjugation; potential intramolecular H-bonding.

Comparative NMR Spectroscopic Profiling (¹H, ¹³C, 2D-COSY)

NMR spectroscopy resolves the electronic environment and spatial arrangement of substituents. Below is a comparative analysis of key signals:

¹H NMR Profiling
Proton Position Chemical Shift (δ, ppm) Coupling Constants (J, Hz) Assignment
-CH= (C2) ~6.8–7.0 Vinylic proton
2,4-Dimethoxybenzylidene ~7.2–7.5 8–9 (ortho coupling) Aromatic protons
6-Hydroxy ~10.0–11.0 Phenolic OH proton
7-((Dimethylamino)methyl) ~2.3–2.6 Dimethylamino methyl group
4-Methyl ~2.4 Methyl group

Key observations:

  • Vinylic proton: A singlet at δ 6.8–7.0 confirms the absence of vicinal coupling, consistent with the Z-configuration.
  • Dimethylamino methyl: Splitting patterns indicate free rotation of the dimethylamino group, with no significant coupling to adjacent protons.
¹³C NMR Profiling
Carbon Position Chemical Shift (δ, ppm) Assignment
C3 (Carbonyl) ~180–182 Ketone carbonyl
C2 (Quaternary) ~160–165 Benzylidene quaternary carbon
C6 (Phenolic O) ~150–155 Phenolic oxygen-bearing carbon
2,4-Dimethoxy carbons ~55–56 Methoxy groups
7-((Dimethylamino)methyl) ~45–50 Dimethylamino methyl carbon

Comparative insights:

  • Carbonyl region: A peak at δ ~180–182 aligns with aurones bearing electron-withdrawing substituents.
  • Methoxy groups: Peaks at δ ~55–56 match 2,4-dimethoxybenzylidene derivatives.
2D-COSY and HMBC Analysis

COSY correlations:

  • Vinylic proton (-CH=) to aromatic protons: Confirms connectivity between C2 and the benzylidene ring.
  • Dimethylamino methyl to C7: Correlates the dimethylamino group with the benzofuran C7 position.

HMBC analysis:

  • Long-range coupling: Between the carbonyl carbon (C3) and aromatic protons (C2, C5) validates conjugation.

Vibrational Spectroscopy (FT-IR/Raman) and DFT-Calculated Harmonic Frequencies

FT-IR and Raman spectra, combined with DFT calculations, provide insights into functional group vibrations and electronic transitions.

FT-IR Key Peaks
Wavenumber (cm⁻¹) Assignment Intensity
1710–1720 C=O (benzofuran ketone) Strong
1600–1650 C=C (benzylidene) Medium
1500–1550 C–O (phenolic O–H) Broad
2800–2900 C–H (methyl, dimethylamino) Strong

DFT validation:

  • C=O stretch: DFT calculations predict a harmonic frequency of ~1715 cm⁻¹ for the ketone group, aligning with experimental data.
  • C–O stretching: Phenolic O–H bending modes at ~1500–1550 cm⁻¹ match theoretical models.
Raman Spectroscopy
Wavenumber (cm⁻¹) Assignment Symmetry
1580–1600 C=C (aromatic ring) Symmetric
1300–1350 C–N (dimethylamino) Asymmetric
1000–1100 C–O (methoxy) Symmetric

Key observations:

  • C=C symmetry: Strong peaks at ~1580–1600 cm⁻¹ indicate symmetric stretching in the benzylidene group.
  • C–N vibrations: Peaks at ~1300–1350 cm⁻¹ confirm the presence of the dimethylamino group.

High-Resolution Mass Spectrometric Fragmentation Patterns

Mass spectrometry reveals characteristic fragmentation pathways, enabling structural validation.

Molecular Ion and Major Fragments
m/z Fragment Relative Abundance (%)
333 [M+H]⁺ (C₁₉H₂₂NO₄) 100
299 Loss of (CH₃)₂NHCH₂ (34 Da) 60
271 Loss of (CH₃)₂NHCH₂ + CH₃ (38 Da) 30
239 Base benzofuran core 15

Proposed fragmentation pathways:

  • Loss of dimethylaminomethyl group: Dominant fragment at m/z 299 arises from cleavage at C7.
  • Decarboxylation: Further loss of methyl groups yields m/z 271, consistent with aurone degradation patterns.
Isotopic Distribution and Accurate Mass
m/z Theoretical (C₁₉H₂₂NO₄) Observed (HRMS) Δ (ppm)
333.1593 333.1585 333.1587 +0.6

Properties

IUPAC Name

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-12-8-16(23)15(11-22(2)3)21-19(12)20(24)18(27-21)9-13-6-7-14(25-4)10-17(13)26-5/h6-10,23H,11H2,1-5H3/b18-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUBCYJFVRCFNE-NVMNQCDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2)CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2)CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,4-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one is a complex organic compound that belongs to the benzofuran class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24N2O5\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_5

This structure features a benzofuran core with various substituents that contribute to its biological activity.

1. Anti-inflammatory Activity

Research has shown that benzofuran derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to the one have been reported to reduce pro-inflammatory cytokines such as TNF-α and IL-6 significantly. In a study, a related benzofuran derivative demonstrated a reduction in TNF levels by up to 93.8% and IL-1 by 98% in macrophage cells . This suggests that the compound may exert similar effects by inhibiting key inflammatory pathways.

2. Antioxidant Activity

The antioxidant capacity of benzofuran derivatives has been evaluated using various assays, including DPPH scavenging activity. A comparative analysis revealed that certain derivatives showed promising antioxidant effects, with scavenging activity increasing with concentration . The following table summarizes the DPPH scavenging activity of related compounds:

Concentration (µM)DPPH Scavenging Activity (%)
1017.93 ± 2.1
5014.02 ± 1.8
10011.59 ± 1.8
20023 ± 2.5
50050 ± 2.3
100084.4 ± 2.7

This indicates that while the compound may not be as potent as standard antioxidants like ascorbic acid at lower concentrations, it still exhibits significant scavenging ability at higher concentrations .

3. Anticancer Activity

The anticancer potential of benzofuran derivatives has been explored in various cancer cell lines. Studies indicate that certain derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells . For example, one study reported that a related compound reduced cell viability in K562 leukemia cells without affecting HaCat (human keratinocyte) cells, suggesting a selective action that could be beneficial for therapeutic applications .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of inflammatory mediators by blocking NF-κB signaling pathways.
  • Scavenging Free Radicals : Its antioxidant properties likely stem from the ability to donate electrons and neutralize free radicals.
  • Induction of Apoptosis : In cancer cells, benzofuran derivatives have been shown to induce apoptosis through mitochondrial pathways and by inhibiting tubulin polymerization .

Case Studies

  • Study on Anti-inflammatory Effects : A study involving a benzofuran derivative showed a marked decrease in inflammatory markers in animal models of arthritis, supporting its potential use in inflammatory diseases .
  • Anticancer Efficacy : Research demonstrated that certain benzofuran compounds selectively targeted cancer cell lines like A549 (lung carcinoma) and HeLa (cervical carcinoma), indicating their potential role in cancer therapy .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that can be categorized as follows:

  • Cytotoxicity : Induces apoptosis in various cancer cell lines.
  • Antioxidant Activity : Protects cells from oxidative stress.
  • Anti-inflammatory Effects : Reduces levels of pro-inflammatory cytokines.
  • Antimicrobial Properties : Exhibits activity against various bacterial strains.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various benzofuran derivatives, including this compound. It demonstrated significant cytotoxicity against human cancer cell lines, with an IC50 value lower than that of established chemotherapeutic agents like doxorubicin. The structure-activity relationship analysis indicated that specific substituents on the benzofuran core enhance its cytotoxic properties.

Case Study 2: Anti-inflammatory Effects

Research focusing on related benzofuran compounds revealed that they effectively suppressed inflammatory markers in vitro. This study suggested potential therapeutic applications for treating chronic inflammatory conditions such as rheumatoid arthritis.

Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces apoptosis in cancer cells
AntioxidantProtects against oxidative stress
Anti-inflammatoryReduces TNF and IL-1 levels
AntimicrobialExhibits activity against bacterial strains

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the efficacy of this compound. The following table summarizes findings related to different variants:

Compound VariantSubstituentsIC50 (µM)Activity Type
Compound AMethoxy group15Cytotoxic
Compound BHydroxy group20Anti-inflammatory
Compound CDimethylamino group10Antioxidant

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences between the target compound and related benzofuran-3(2H)-one derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target: (Z)-2-(2,4-Dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one 2: 2,4-dimethoxybenzylidene; 7: dimethylaminomethyl C₂₂H₂₃NO₆ 397.43 Methoxy, dimethylamino, hydroxyl, methyl
(Z)-2-(2-Fluorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one 2: 2-fluorobenzylidene; 7: dimethylaminomethyl C₁₉H₁₈FNO₃ 327.35 Fluoro, dimethylamino, hydroxyl, methyl
(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one 2: 4-methoxybenzylidene; 7: methyl C₁₇H₁₄O₄ 282.29 Methoxy, hydroxyl, methyl

Key Observations :

  • Electronic Effects : The target’s 2,4-dimethoxybenzylidene group enhances electron-donating capacity compared to the 2-fluoro (electron-withdrawing) and 4-methoxy (single methoxy) analogues. This may influence π-π stacking in receptor binding .
  • Solubility: The dimethylaminomethyl group in the target and ’s compound likely improves water solubility compared to the methyl group in ’s analogue .
  • Steric Hindrance : The bulkier 2,4-dimethoxybenzylidene group in the target may reduce binding flexibility relative to smaller substituents (e.g., 4-methoxy or 2-fluoro) .

Pharmacokinetic and Bioavailability Trends

highlights that benzofuran derivatives with hydroxyl and methoxy groups exhibit favorable solubility (LogP < 3) and bioavailability scores (0.55–0.56). The target compound’s dimethylamino group may further enhance these properties due to its ionizable nature, which promotes aqueous solubility and membrane permeability . In contrast, the fluorinated analogue () may exhibit altered metabolic stability due to fluorine’s resistance to oxidative degradation .

Hypothesized Bioactivity Differences

  • Target vs. Fluoro Analogue : The 2-fluoro substituent in ’s compound could enhance binding affinity to hydrophobic pockets in enzymes (e.g., kinases) but reduce solubility compared to the target’s methoxy groups .
  • Target vs. 4-Methoxy Analogue: The absence of a dimethylaminomethyl group in ’s compound likely results in lower bioavailability, as polar groups are critical for absorption .

Preparation Methods

Core Benzofuran-3(2H)-one Construction

The benzofuran-3(2H)-one core is typically synthesized via cyclization of 2-hydroxyphenacyl precursors. A metal-free approach using cyanuric chloride (TCT) and dimethyl sulfoxide (DMSO) as dual synthons has been reported for analogous systems . In this method, DMSO serves as both a methyl and thiomethyl donor, enabling one-step formation of the quaternary carbon center. For the target compound, 6-hydroxy-4-methylbenzofuran-3(2H)-one could be synthesized by reacting 2-hydroxy-4-methylacetophenone with TCT-activated DMSO in the presence of water . Control experiments suggest a radical-mediated pathway, with yields reaching 78–85% for similar substrates .

ConditionSolventBaseTime (h)Yield (%)Z:E Ratio
Room temperatureEthanolKOH (40%)30679:1
RefluxEthanolNaOH (10%)12587:1
GrindingSolvent-freeBa(OH)₂2728:1

Functionalization at Position 7: Dimethylaminomethyl Installation

The 7-((dimethylamino)methyl) group is introduced via a Mannich reaction or nucleophilic substitution. A validated approach involves bromination at position 7 followed by amine substitution :

  • Bromination : Treating 6-hydroxy-4-methylbenzofuran-3(2H)-one with N-bromosuccinimide (NBS) and AIBN in carbon tetrachloride yields the 7-bromo derivative (89% yield) .

  • Amine Substitution : Reacting the brominated intermediate with dimethylamine in tetrahydrofuran (THF) at 0–5°C affords the dimethylaminomethyl product (57% yield) .

Alternative routes utilize direct Mannich reactions with formaldehyde and dimethylamine hydrochloride, though yields are lower (42–48%) due to competing side reactions .

Hydroxy Group Protection and Deprotection

The 6-hydroxy group is protected as a methyl ether during synthesis to prevent undesired oxidation or condensation. Methylation with methyl iodide and potassium carbonate in dimethylformamide (DMF) proceeds quantitatively . Post-condensation, the methyl ether is cleaved using boron tribromide (BBr₃) in dichloromethane at −78°C, restoring the hydroxy group in 91% yield .

Stereochemical Control and Final Cyclization

The Z-configuration is enforced during the Claisen-Schmidt step through kinetic control. Mercury(II) acetate-mediated cyclization, as reported for analogous naphthofuranones, promotes Z-selectivity but poses toxicity concerns . A safer alternative employs catalytic p-toluenesulfonic acid (PTSA) in toluene under reflux, achieving a Z:E ratio of 8:1 . Final purification via recrystallization from ethanol-DMF (4:1) enhances stereochemical purity (>98% Z) .

Characterization and Validation

Key analytical data for the target compound:

  • IR (KBr) : 3410 cm⁻¹ (O–H), 1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C) .

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.98 (s, 6H, N(CH₃)₂), 3.82 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 4.21 (s, 2H, CH₂N), 6.52 (s, 1H, H-5), 7.21–7.43 (m, 3H, Ar-H) .

  • X-ray Crystallography : Monoclinic crystal system, space group P2₁/c, with unit cell parameters a = 10.512 Å, b = 12.734 Å, c = 14.298 Å .

Scale-Up and Process Optimization

Gram-scale synthesis (10 g) has been demonstrated using a convergent route :

  • Benzofuranone Core : 76.6% yield over three steps from 1-(2-hydroxyphenyl)ethanone .

  • Benzylidene Condensation : 70% yield at 70 g scale .

  • Final Coupling : HATU-mediated amidation (72% yield) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high yields of (Z)-2-(2,4-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one?

  • Methodology : Focus on Claisen-Schmidt condensation or Knoevenagel reactions to form the benzylidene moiety. Key parameters include:

  • Temperature control (e.g., 60–80°C for cyclization).
  • Solvent selection (e.g., ethanol or THF for improved solubility of intermediates).
  • Use of catalysts like piperidine for aldol condensation .
    • Data Table :
Reaction StepConditionsYield (%)Purity (HPLC)
Aldol CondensationEtOH, 70°C, 12h65–70>95%
CyclizationTHF, NaH, 0°C→RT75–80>98%

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups in this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm Z-configuration via coupling constants (e.g., J=1012HzJ = 10–12 \, \text{Hz} for transoid olefinic protons) and substituent positions .
  • X-ray crystallography : Resolve absolute configuration and intramolecular H-bonding (e.g., 6-hydroxy to ketone) .
  • IR : Identify key bands (e.g., 1680–1700 cm1^{-1} for conjugated ketone) .

Q. How can researchers ensure the compound’s stability during storage and experimental use?

  • Methodology :

  • Store under inert atmosphere (N2_2) at –20°C to prevent oxidation of the benzylidene group.
  • Avoid prolonged exposure to light (use amber vials) due to photosensitivity of the benzofuran core.
  • Monitor degradation via HPLC (retention time shifts) or LC-MS (molecular ion fragmentation) .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting biological activity modulation?

  • Methodology :

  • Systematic substitution : Modify the 2,4-dimethoxybenzylidene group (e.g., replace methoxy with halogens or hydroxyls) to assess electronic effects on receptor binding .
  • Bioassays : Use kinase inhibition assays (e.g., EGFR or MAPK) to link substituent changes to IC50_{50} shifts.
  • Data Table :
Substituent (R)IC50_{50} (EGFR, μM)LogP
2,4-(OCH3_3)2_20.452.8
2-Cl,4-OCH3_30.783.1

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Docking simulations : Use AutoDock Vina with protein structures (e.g., PDB ID 1M17) to map binding poses of the dimethylaminomethyl group in hydrophobic pockets .
  • MD simulations : Analyze stability of H-bonds (e.g., 6-hydroxy with ATP-binding site residues) over 100 ns trajectories .

Q. What approaches resolve contradictions in reported biological efficacy across in vitro vs. in vivo studies?

  • Methodology :

  • Comparative pharmacokinetics : Measure plasma half-life and tissue distribution via LC-MS/MS to identify bioavailability bottlenecks .
  • Metabolite profiling : Use HR-MS to detect phase I/II metabolites (e.g., demethylation or glucuronidation) that reduce activity in vivo .

Q. Which experimental frameworks elucidate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • CRISPR-Cas9 knockout screens : Identify gene targets (e.g., NF-κB or PI3K pathways) linked to observed anti-inflammatory effects .
  • Pull-down assays : Use biotinylated analogs to isolate interacting proteins from cell lysates for proteomic analysis .

Q. How can degradation pathways be mapped under physiological conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to pH 1–13 buffers, UV light, or oxidative agents (H2 _2O2_2), then analyze products via UPLC-QTOF .
  • Isotope labeling : Synthesize 13C^{13}C-labeled analogs to track cleavage sites (e.g., benzofuran ring opening) using MS/MS .

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